

# Physical and chemical properties of N-ethoxycarbonylmethylisatin

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## Compound of Interest

Compound Name: Ethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate

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## In-Depth Technical Guide: N-ethoxycarbonylmethylisatin

For Researchers, Scientists, and Drug Development Professionals

### Abstract

N-ethoxycarbonylmethylisatin, a prominent member of the N-substituted isatin family, has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Isatin and its derivatives are recognized for their wide spectrum of biological activities, including potential as anticancer, antiviral, and anti-inflammatory agents. The introduction of an ethoxycarbonylmethyl group at the N-1 position of the isatin core can significantly influence the molecule's physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the physical and chemical properties of N-ethoxycarbonylmethylisatin, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological applications, with a focus on its role as an enzyme inhibitor.

### Chemical and Physical Properties

N-ethoxycarbonylmethylisatin, systematically named ethyl 2-(2,3-dioxoindolin-1-yl)acetate, is a crystalline solid. Its fundamental properties are summarized in the table below. While specific

experimental data for some properties are not widely published, the provided values are based on available data for the compound and closely related analogs.

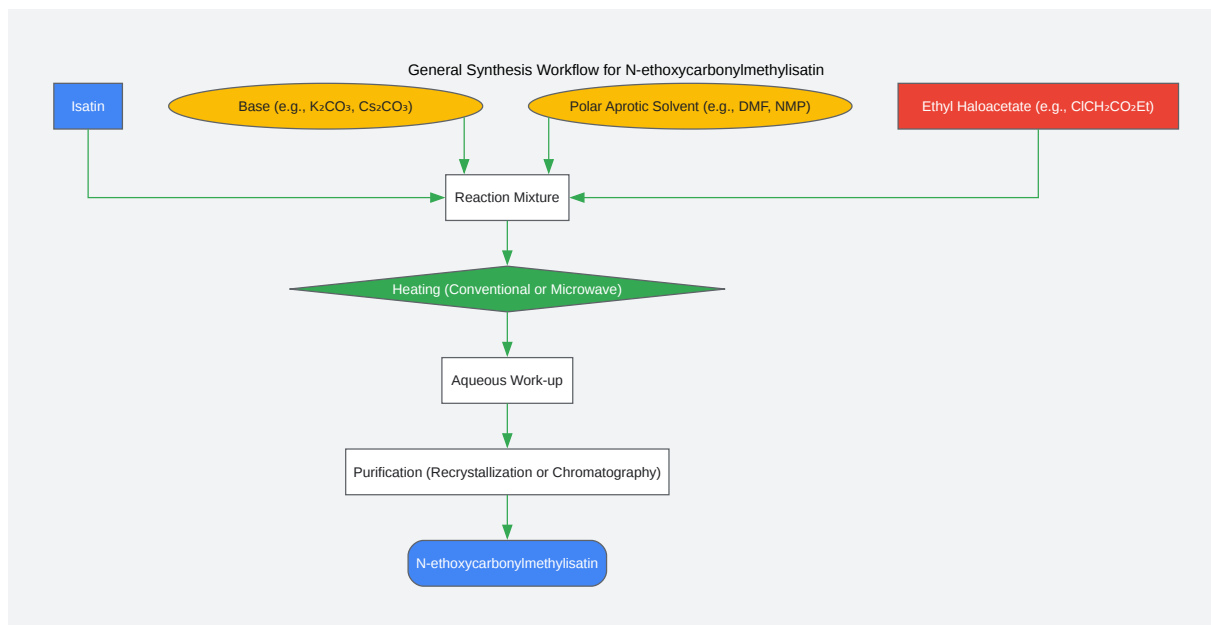
Property	Value	Reference
Molecular Formula	C <sub>12</sub> H <sub>11</sub> NO <sub>4</sub>	[1]
Molecular Weight	233.22 g/mol	[1]
Appearance	White solid	[2]
Melting Point	134-135 °C (for a related compound)	[2]
Solubility	Soluble in common organic solvents such as DMF, DMSO, and chlorinated solvents.	General knowledge
CAS Number	41042-21-1	[1]

## Synthesis and Characterization

The primary synthetic route to N-ethoxycarbonylmethylisatin involves the N-alkylation of isatin with an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate. This reaction is typically carried out in the presence of a base in a polar aprotic solvent. Both conventional heating and microwave-assisted methods have been successfully employed.[3]

## General Synthesis Workflow

The synthesis of N-ethoxycarbonylmethylisatin can be conceptually broken down into a few key steps, as illustrated in the workflow diagram below. This process begins with the deprotonation of isatin to form the isatin anion, which then acts as a nucleophile to displace the halide from the ethyl haloacetate, yielding the final product.



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Caption: General workflow for the synthesis of N-ethoxycarbonylmethylisatin.

## Detailed Experimental Protocol: Microwave-Assisted Synthesis[3]

This protocol is adapted from a general procedure for the microwave-assisted N-alkylation of isatin.

#### Materials:

- Isatin (1.0 mmol, 147 mg)
- Ethyl chloroacetate (1.1 mmol, 135 mg, 0.12 mL)
- Potassium carbonate ( $K_2CO_3$ ) (1.3 mmol, 179 mg)
- N,N-Dimethylformamide (DMF) (a few drops to create a slurry)

#### Procedure:

- In a microwave-transparent sealed vessel, combine isatin, potassium carbonate, and ethyl chloroacetate.
- Add a few drops of DMF to the mixture to form a slurry.
- Seal the vessel and place it in a microwave reactor.
- Irradiate the mixture with microwaves at a suitable power and for a time sufficient to complete the reaction (e.g., 3 minutes at 200 W, as a starting point). Monitor the reaction progress by Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the vessel to room temperature.
- Pour the reaction mixture into ice-cold water.
- If a solid precipitates, collect it by filtration, wash with water, and dry.
- If an oil forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

## Spectral Data

The structural confirmation of N-ethoxycarbonylmethylisatin is achieved through various spectroscopic techniques. The expected spectral data are summarized below.

## $^1\text{H}$ and $^{13}\text{C}$ NMR Spectroscopy

While a specific, published, and assigned spectrum for N-ethoxycarbonylmethylisatin is not readily available in the searched literature, the expected chemical shifts can be predicted based on the structure and data from analogous N-substituted isatins.

$^1\text{H}$  NMR (Expected Chemical Shifts in  $\text{CDCl}_3$ ):

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.6-7.8	m	2H	Aromatic CH
~7.1-7.3	m	2H	Aromatic CH
~4.7	s	2H	N-CH <sub>2</sub>
~4.2	q	2H	O-CH <sub>2</sub>
~1.2	t	3H	CH <sub>3</sub>

$^{13}\text{C}$  NMR (Expected Chemical Shifts in  $\text{CDCl}_3$ ):

Chemical Shift (ppm)	Assignment
~183	C=O (C3)
~167	C=O (ester)
~158	C=O (C2)
~150	Quaternary aromatic C
~138	Aromatic CH
~125	Aromatic CH
~124	Aromatic CH
~117	Quaternary aromatic C
~110	Aromatic CH
~62	O-CH <sub>2</sub>
~40	N-CH <sub>2</sub>
~14	CH <sub>3</sub>

## Infrared (IR) Spectroscopy

The IR spectrum of N-ethoxycarbonylmethylisatin is expected to show characteristic absorption bands for its functional groups.

Wavenumber (cm <sup>-1</sup> )	Functional Group
~1750-1735	C=O stretch (ester)
~1730-1710	C=O stretch (ketone, C3)
~1620-1600	C=O stretch (amide, C2)
~1600-1450	C=C stretch (aromatic)
~1200-1000	C-O stretch (ester)

## Mass Spectrometry

The mass spectrum of N-ethoxycarbonylmethylisatin would show a molecular ion peak corresponding to its molecular weight. Predicted mass spectrometry data is available.[\[4\]](#)

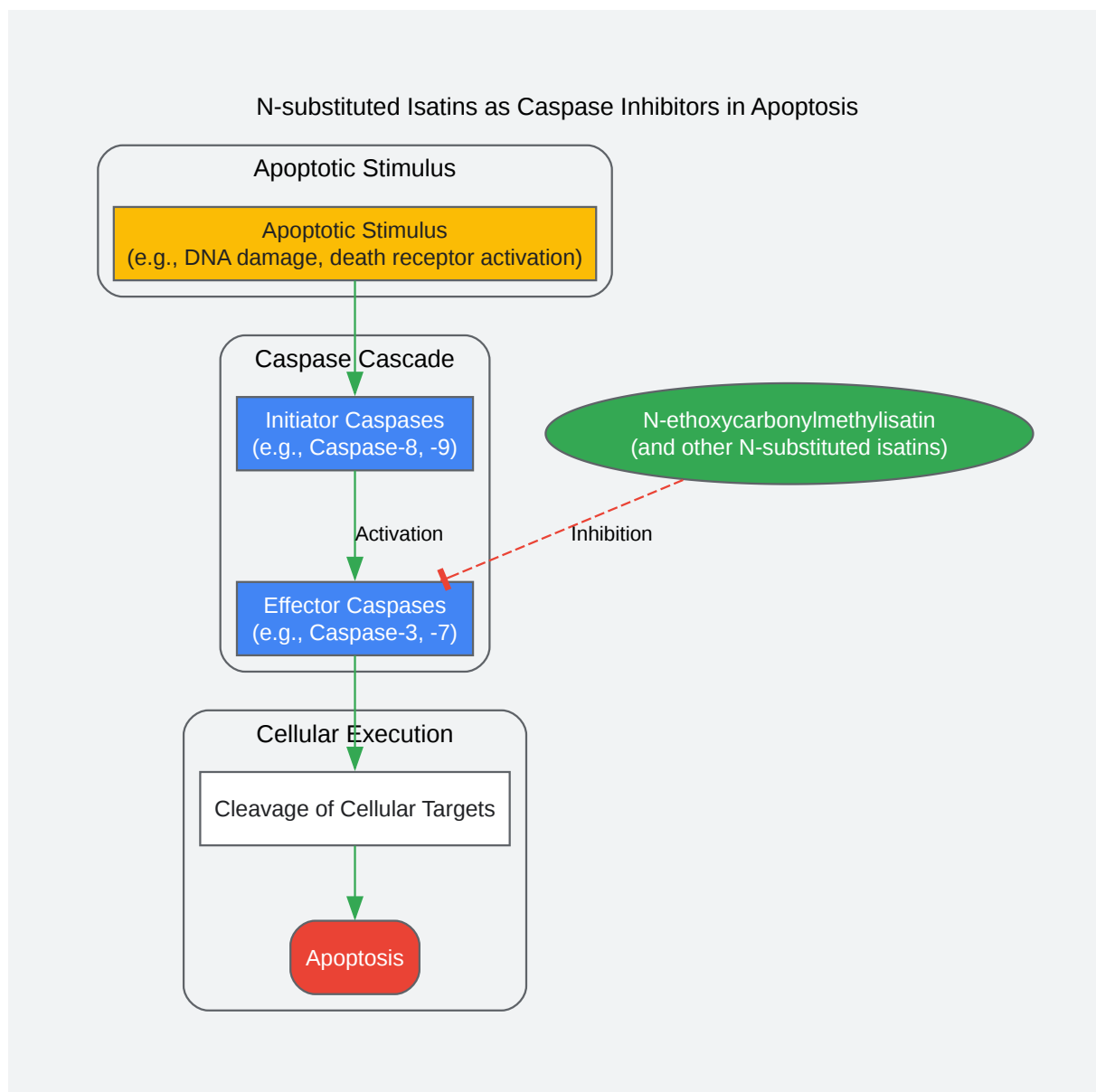
Adduct	m/z (predicted)
[M+H] <sup>+</sup>	234.07608
[M+Na] <sup>+</sup>	256.05802
[M-H] <sup>-</sup>	232.06152

## Biological Activity and Potential Applications

N-substituted isatins are a class of compounds with diverse biological activities. While specific studies on N-ethoxycarbonylmethylisatin are limited, the isatin scaffold is known to be a privileged structure in medicinal chemistry. Derivatives have shown promise as inhibitors of various enzymes, including caspases and kinases, which are critical targets in cancer and inflammatory diseases.[\[5\]](#)[\[6\]](#)

### Enzyme Inhibition: Caspase Inhibition and Apoptosis

Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis (programmed cell death). Dysregulation of apoptosis is a hallmark of cancer. N-substituted isatins have been identified as potent inhibitors of caspases, making them attractive candidates for the development of novel anticancer agents.[\[2\]](#) The general mechanism involves the isatin molecule binding to the active site of the caspase, thereby preventing it from cleaving its natural substrates and halting the apoptotic cascade.



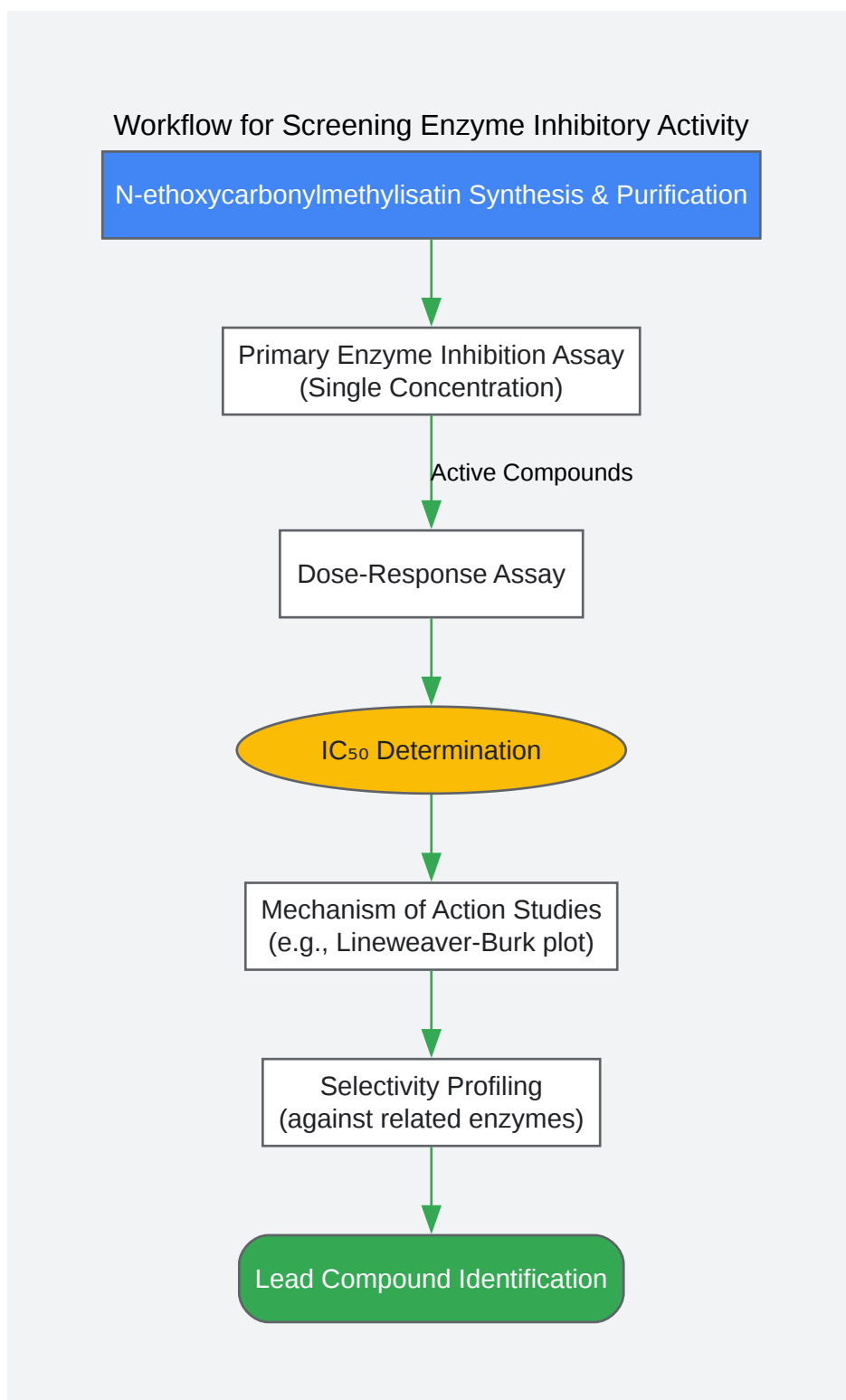
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Caption: Role of N-substituted isatins in the caspase-mediated apoptosis pathway.

## Experimental Workflow for Enzyme Inhibition Screening



A typical workflow to evaluate the potential of N-ethoxycarbonylmethylisatin as an enzyme inhibitor would involve a series of in vitro assays.



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Caption: A generalized experimental workflow for identifying and characterizing enzyme inhibitors.

## Conclusion

N-ethoxycarbonylmethylisatin is a synthetically accessible derivative of the versatile isatin scaffold. While comprehensive data on its physical, chemical, and biological properties are still emerging, the known activities of related N-substituted isatins suggest its potential as a valuable compound for further investigation in drug discovery, particularly in the development of enzyme inhibitors for therapeutic applications. This technical guide provides a foundational understanding of this compound, offering detailed protocols and conceptual frameworks to aid researchers in their future studies. Further research is warranted to fully elucidate the specific biological targets and therapeutic potential of N-ethoxycarbonylmethylisatin.

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